(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]
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Overview
Description
(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] is a complex organic compound characterized by its unique structure, which includes ethane-1,2-diyl, phenylene, and furan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] typically involves a condensation reaction between ethane-1,2-diyldi(4,1-phenylene) and furan-2-carbaldehyde. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and is carried out under reflux conditions . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The imine groups can be reduced to amines.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Brominated or nitrated derivatives of the phenylene groups
Scientific Research Applications
(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of (E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] involves its interaction with specific molecular targets. The imine groups can form coordination bonds with metal ions, making it a useful ligand in metal complex formation. Additionally, the furan rings can participate in π-π interactions with aromatic systems, enhancing its binding affinity to certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(E)-1,2-Ethenediyldi-4,1-phenylene]bis(4,6-diphenyl-1,3,5-triazine): Similar structure but contains triazine rings instead of furan rings.
2,2’-(1,2-Ethenediyldi-4,1-phenylene)bis(5-methyl-1,3-benzoxazole): Contains benzoxazole rings instead of furan rings.
Uniqueness
(E,E)-N,N’-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine] is unique due to its combination of ethane-1,2-diyl, phenylene, and furan-2-yl groups, which confer distinct chemical and physical properties. Its ability to form stable metal complexes and participate in various chemical reactions makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
60170-90-3 |
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Molecular Formula |
C24H20N2O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[4-[2-[4-(furan-2-ylmethylideneamino)phenyl]ethyl]phenyl]methanimine |
InChI |
InChI=1S/C24H20N2O2/c1-3-23(27-15-1)17-25-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)26-18-24-4-2-16-28-24/h1-4,7-18H,5-6H2 |
InChI Key |
VFVLIXCALWSJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NC2=CC=C(C=C2)CCC3=CC=C(C=C3)N=CC4=CC=CO4 |
Origin of Product |
United States |
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